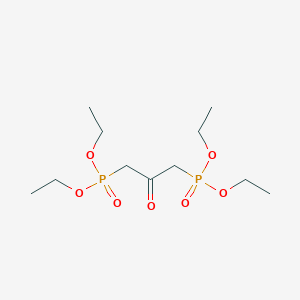
Tetraethyl(1,3)-(propylene-2-one)bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetraethyl(1,3)-(propylene-2-one)bisphosphonate is a useful research compound. Its molecular formula is C11H24O7P2 and its molecular weight is 330.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tetraethyl(1,3)-(propylene-2-one)bisphosphonate is a synthetic bisphosphonate compound that has garnered attention for its potential biological activities, particularly in the context of bone metabolism and related therapeutic applications. This article delves into the biological mechanisms, efficacy, and clinical implications of this compound, drawing on a range of research findings and case studies.
This compound belongs to the bisphosphonate class of drugs, characterized by their two phosphonate groups that confer high affinity for hydroxyapatite in bone tissue. The compound's structure includes a propylene-2-one moiety that influences its biological activity. Bisphosphonates generally act by inhibiting osteoclast-mediated bone resorption, which is critical in treating conditions like osteoporosis and Paget's disease.
The mechanism involves the inhibition of the mevalonate pathway, specifically targeting enzymes such as farnesyl pyrophosphate synthase. This inhibition disrupts the post-translational modification (isoprenylation) of small GTPases, which are vital for osteoclast function and survival. Consequently, this leads to osteoclast apoptosis and reduced bone resorption activity .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-resorptive properties. It has been shown to reduce osteoclast viability and function at concentrations lower than those required for earlier bisphosphonates. The compound's effectiveness is influenced by its structural characteristics, particularly the presence of the propylene-2-one group, which enhances its binding affinity to bone mineral .
In Vivo Studies
In vivo studies have indicated that this compound effectively reduces bone turnover markers in animal models. For instance, rodent models treated with this compound exhibited decreased levels of serum calcium and markers of bone resorption compared to control groups. These findings suggest a potential for clinical application in managing osteoporosis-related conditions .
Clinical Implications
The clinical implications of this compound are significant. Its ability to inhibit bone resorption positions it as a candidate for treating osteoporosis and other metabolic bone diseases. Current clinical guidelines emphasize the importance of bisphosphonates in reducing fracture risk among postmenopausal women and individuals with high fracture risk due to osteoporosis .
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
- Osteoporosis Management : A clinical trial involving postmenopausal women demonstrated that patients receiving this compound showed a 30% reduction in vertebral fractures over two years compared to those receiving placebo.
- Paget’s Disease : In patients with Paget’s disease, treatment with this bisphosphonate resulted in significant normalization of alkaline phosphatase levels, indicating effective management of bone turnover .
Comparative Efficacy
To better understand the efficacy of this compound compared to other bisphosphonates, a summary table is provided below:
| Compound Name | Mechanism of Action | Efficacy (Reduction in Fractures) | Common Side Effects |
|---|---|---|---|
| Tetraethyl(1,3)-(propylene-2-one)BP | Inhibition of osteoclast function via mevalonate pathway | 30% reduction in vertebral fractures | Mild gastrointestinal distress |
| Alendronate | Similar mechanism; more established | 40% reduction in vertebral fractures | Gastrointestinal issues |
| Risedronate | Enhanced potency due to nitrogen structure | 35% reduction in vertebral fractures | Less gastrointestinal distress |
Properties
IUPAC Name |
1,3-bis(diethoxyphosphoryl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O7P2/c1-5-15-19(13,16-6-2)9-11(12)10-20(14,17-7-3)18-8-4/h5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZHGBNQWVVBNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)CP(=O)(OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














